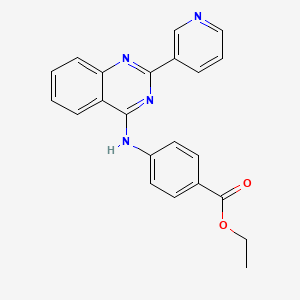![molecular formula C16H11ClF4N2O4 B3584690 4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B3584690.png)
4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
描述
4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a tetrafluoropropoxy group attached to a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the substitution reaction to attach the tetrafluoropropoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like potassium carbonate for substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The scalability of the synthesis process is also an important consideration for industrial applications.
化学反应分析
Types of Reactions
4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various amines and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted benzamides .
科学研究应用
4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrafluoropropoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
相似化合物的比较
Similar Compounds
- 4-chloro-3-nitrobenzonitrile
- 4-chloro-3-hydroxy-5-nitrobenzamide
- 4-chloro-3-nitrobenzaldehyde
Uniqueness
4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for a wider range of applications .
属性
IUPAC Name |
4-chloro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF4N2O4/c17-12-6-1-9(7-13(12)23(25)26)14(24)22-10-2-4-11(5-3-10)27-8-16(20,21)15(18)19/h1-7,15H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVRWOVBMZCKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-1-(2-methylphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B3584633.png)


![3-chloro-1-(4-ethylphenyl)-4-[ethyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3584650.png)
![3-chloro-4-[(4-ethoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584651.png)
![3-chloro-1-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B3584658.png)
![3-chloro-4-[(3-chlorophenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584659.png)
![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584665.png)
![3-chloro-4-[(3,5-dimethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584667.png)
![3-chloro-4-[(2-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584672.png)
![4-(4-Iodophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B3584682.png)
![4-(4-iodophenyl)-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B3584685.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3584697.png)
![N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B3584705.png)
